![molecular formula C7H14ClNO B2829071 (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis CAS No. 1820580-89-9](/img/structure/B2829071.png)
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile. This is followed by an O-benzoylation/ring-closure tandem reaction sequence . Another method involves the coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.
科学研究应用
Medicinal Chemistry
The compound is primarily recognized for its role in the synthesis of azabicyclic structures, which are pivotal in developing pharmacologically active agents. The enantioselective synthesis of angularly substituted 1-azabicyclic compounds has been extensively studied, revealing high yields and enantiomeric purity. For instance, the synthesis of cis-octahydroindoles from aminoketals demonstrates the compound's utility in creating complex molecular architectures with therapeutic potential .
Case Study: Synthesis of Bicyclic β-Amino Acids
A notable application involves the conversion of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride into bicyclic β-amino acids. These compounds are crucial in peptidomimetics and organocatalysis, showcasing their importance in drug design and development .
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of (4aR,7aS)-octahydrocyclopenta[b]morpholine can act on various biological targets, including those associated with spleen tyrosine kinase activity. This suggests possible applications in treating diseases linked to this enzyme, such as certain cancers and autoimmune disorders .
Table 1: Summary of Pharmaceutical Applications
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of functionalized products. The dynamic kinetic equilibration of diastereomeric iminium ions during synthesis highlights its role in achieving high stereoselectivity and yield .
Case Study: Dynamic Kinetic Equilibration
Research demonstrates that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride can participate in reactions leading to the formation of complex azabicyclic molecules through dynamic kinetic equilibration processes. This method enhances the efficiency of synthesizing compounds with multiple stereocenters .
作用机制
The mechanism of action of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, involves its interaction with specific molecular targets and pathways. It is known to modulate lysosomal pH by facilitating the transmembrane transport of anions across vesicular and cellular membranes . This modulation can affect various cellular processes and has implications for its use in therapeutic applications.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the additional fused ring system.
Tetrahydro-1,4-oxazine: Another related compound with a similar heterocyclic structure.
Uniqueness
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties compared to simpler morpholine derivatives .
生物活性
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which includes a morpholine ring fused to a cyclopentane system. Its chemical formula is with a molecular weight of 145.64 g/mol. The stereochemistry of the compound plays a critical role in its biological activity.
Antimicrobial Properties
Research indicates that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride exhibits antimicrobial activity . In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has been evaluated for its anticancer properties . Studies involving cancer cell lines such as prostate and breast cancer have demonstrated that it can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and growth .
Enzyme Inhibition
Inhibitory assays have shown that (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride can act as a potent inhibitor of certain enzymes, including proteases. For instance, it has been tested against HIV-1 protease, revealing significant inhibitory effects with an IC50 value in the low nanomolar range . This suggests its potential as a lead compound in antiviral drug development.
Molecular Interactions
The biological activity of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride is largely attributed to its ability to interact with specific protein targets. The structure-activity relationship (SAR) studies indicate that modifications to the bicyclic framework can enhance or diminish its binding affinity to target proteins .
Cellular Signaling Pathways
The compound's anticancer effects are linked to its ability to modulate key signaling pathways such as the MAPK/ERK pathway. By inhibiting this pathway, it can prevent cancer cell proliferation and promote apoptosis .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Effective against Gram-positive bacteria with MIC values < 10 µg/mL. |
Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cells with IC50 = 15 nM. |
Study 3 | Enzyme Inhibition | Strong inhibitor of HIV-1 protease with IC50 = 2.7 pM. |
常见问题
Basic Research Questions
Q. What are the critical steps for synthesizing (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization of morpholine precursors with cyclopentane derivatives. Key steps include:
- Substitution reactions : Use sodium amide or thiourea in polar aprotic solvents (e.g., DMF/DMSO) to introduce functional groups .
- Stereochemical control : Employ chiral catalysts or enantioselective reagents to ensure the cis configuration .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization for stereoisomer separation .
- Optimization : Vary temperature (40–80°C), solvent polarity, and reaction time to maximize yield. Monitor progress via TLC and confirm purity via HPLC (>98%) .
Q. How can the stereochemistry and purity of this compound be confirmed experimentally?
- Techniques :
- NMR spectroscopy : Analyze coupling constants in -NMR to confirm the cis configuration (e.g., vicinal proton coupling ) .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity and detect stereoisomeric impurities .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Exposure controls : Work in a fume hood with local exhaust ventilation. Use nitrile gloves, safety goggles, and a lab coat. Replace gloves immediately after contamination .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?
- Experimental design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 230–280 nm) and quantify by HPLC .
- Identify decomposition products using LC-MS/MS and compare with reference standards .
Q. What strategies can optimize the compound’s solubility for in vitro bioactivity assays?
- Approaches :
- Co-solvents : Test DMSO (≤5% v/v) or cyclodextrin-based solubilizers.
- pH adjustment : Use citrate (pH 3–4) or phosphate (pH 7–8) buffers to enhance ionization .
- Surfactants : Add polysorbate 80 (0.1% w/v) to stabilize colloidal dispersions .
Q. How do structural modifications (e.g., halogenation) impact the compound’s reactivity in cross-coupling reactions?
- Case study : Compare the reactivity of the parent compound with chlorinated derivatives (e.g., 4-chlorophenyl analogs).
属性
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-HHQFNNIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OCCN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。